molecular formula C5H3BrCl2FN B2500689 3-Bromo-4-chloro-5-fluoropyridine hydrochloride CAS No. 1211540-92-9; 1613192-96-3

3-Bromo-4-chloro-5-fluoropyridine hydrochloride

Cat. No.: B2500689
CAS No.: 1211540-92-9; 1613192-96-3
M. Wt: 246.89
InChI Key: QNXOIVJNEKSECA-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-fluoropyridine hydrochloride is a useful research compound. Its molecular formula is C5H3BrCl2FN and its molecular weight is 246.89. The purity is usually 95%.
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Properties

IUPAC Name

3-bromo-4-chloro-5-fluoropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN.ClH/c6-3-1-9-2-4(8)5(3)7;/h1-2H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXOIVJNEKSECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of diisopropylamine (101.2 g, 140.2 mL, 1.000 mol) in tetrahydrofuran (1.148 L) was cooled to between −25° C. and −20° C. Butyllithium (2.5M in hexanes) (400 mL of 2.5 M, 1.000 mol) was added at such a rate as to maintain the reaction temperature below −20° C. (addition 20 minutes). The mixture was then allowed to warm to 4° C. over 1 hour, then re-cooled to −78° C. 3-bromo-5-fluoro-pyridine (153.0 g, 869.6 mmol) in tetrahydrofuran (382.5 mL) was added over 40 minutes. The mixture was stirred for 90 minutes, then a solution of 1,1,1,2,2,2-hexachloroethane (205.9 g, 869.6 mmol) in tetrahydrofuran (350.0 mL) was added dropwise over 40 minutes. Once the addition was complete the mixture was allowed to warm to ambient overnight. The mixture was cooled to 0° C. then transferred into cold water (2 L), stirred for 20 mins then MTBE (2.5 L) added and stirred vigorously for 30 mins then transferred to separating funnel and organic layer separated. Aqueous was transferred back to reaction vessel and further extracted with MTBE (2.5 L), stirred for 10 mins vigorously then transferred to separating funnel and organic layer separated. Organics were combined, dried (MgSO4), filtered and concentrated to a brown oil. The oil was dissolved in pentane (500 ml) and ether (300 ml). HCl (2M in ether) (434.8 mL of 2 M, 869.6 mmol) was added slowly with stirring. On complete addition the mixture was stirred for 20 mins then solid collected by filtration, washed with ether and dried under vacuum for 1 h to leave product 18 as a beige solid (148.9 g, 69%); 1H NMR (500 MHz, DMSO-d6) δ 8.77 (2H, s); 19F NMR (500 MHz, DMSO-d6) δ −124.8; MS 210.8.
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
140.2 mL
Type
reactant
Reaction Step Two
Quantity
1.148 L
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
153 g
Type
reactant
Reaction Step Four
Quantity
382.5 mL
Type
solvent
Reaction Step Four
Quantity
205.9 g
Type
reactant
Reaction Step Five
Quantity
350 mL
Type
solvent
Reaction Step Five
Name
Quantity
434.8 mL
Type
reactant
Reaction Step Six
Name
Quantity
2.5 L
Type
solvent
Reaction Step Seven
Yield
69%

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-4-chloro-5-fluoro-pyridine (7.56 g, 32.18 mmol) in pentane (100 mL) was added hydrogen chloride (2M in ether) (17.7 mL of 2 M, 35.4 mmol). An off-white precipitate formed instantly. The mixture was stirred for 5 minutes then the solid was collected by filtration, washed with pentane and dried by suction to afford the desired product as an off-white solid (4.79 g, 60%). 1H NMR (DMSO-d6) δ 8.77 (s, 1H), 8.75 (s, 1H).
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
17.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
60%

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